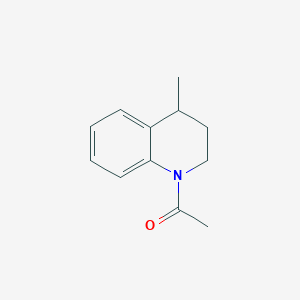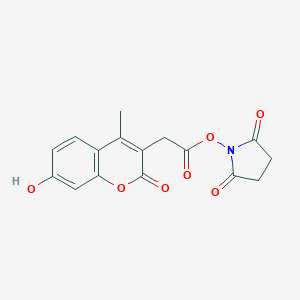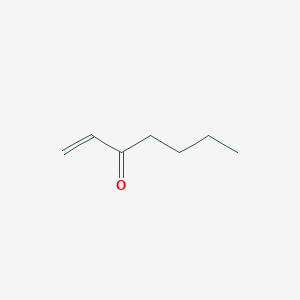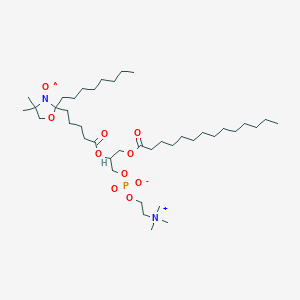
6-Dmpcsl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dmpcsl, also known as 6-(dimethylamino)-4-methylcoumarin-3-sulfonyl chloride, is a fluorescent labeling reagent used in biochemical and physiological research. It is commonly used to label proteins, peptides, and nucleic acids for detection and quantification purposes. In
Wirkmechanismus
The mechanism of action of 6-DmpcslDmpcsl involves the formation of a covalent bond between the labeling reagent and the target molecule. The labeling reagent contains a sulfonyl chloride group that reacts with the amino or thiol group of the target molecule. The resulting product is a fluorescently labeled molecule that can be detected and quantified using fluorescence-based techniques.
Biochemische Und Physiologische Effekte
6-DmpcslDmpcsl labeling has minimal biochemical and physiological effects on the target molecule. The labeling reagent does not alter the structure or function of the target molecule, and the labeled molecule retains its biological activity. However, it is important to note that the labeling reagent may interfere with certain assays or experiments, and optimization of labeling conditions may be necessary.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-DmpcslDmpcsl for labeling include its high sensitivity, specificity, and stability. The labeling reagent is also relatively easy to use and can be used in a variety of fluorescence-based assays. However, there are also limitations to the use of 6-DmpcslDmpcsl. The labeling reagent may not be suitable for certain target molecules, and optimization of labeling conditions may be necessary. In addition, the labeling reagent may interfere with certain assays or experiments, and careful consideration of experimental design is necessary.
Zukünftige Richtungen
There are several future directions for the use of 6-DmpcslDmpcsl in scientific research. One direction is the development of new labeling reagents with improved sensitivity, specificity, and stability. Another direction is the use of 6-DmpcslDmpcsl in new fluorescence-based assays for the detection and quantification of biomolecules. Finally, the use of 6-DmpcslDmpcsl in live-cell imaging and in vivo studies may also be an area of future research.
Conclusion:
In conclusion, 6-DmpcslDmpcsl is a fluorescent labeling reagent used in biochemical and physiological research. Its high sensitivity, specificity, and stability make it a valuable tool for the detection and quantification of biomolecules. While there are limitations to its use, careful consideration of experimental design can overcome these limitations. The future of 6-DmpcslDmpcsl in scientific research is promising, with potential applications in new assays and in vivo studies.
Synthesemethoden
The synthesis of 6-DmpcslDmpcsl involves the reaction of 6-Dmpcslchloro-4-methylcoumarin-3-sulfonyl chloride with dimethylamine. The reaction takes place in anhydrous tetrahydrofuran under reflux with the addition of triethylamine as a catalyst. The resulting product is a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
Wissenschaftliche Forschungsanwendungen
6-DmpcslDmpcsl is widely used in scientific research for labeling proteins, peptides, and nucleic acids. It is commonly used in fluorescence-based assays such as enzyme-linked immunosorbent assay (ELISA), western blotting, and flow cytometry. 6-DmpcslDmpcsl can also be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Eigenschaften
CAS-Nummer |
131483-46-0 |
|---|---|
Produktname |
6-Dmpcsl |
Molekularformel |
C40H78N2O10P |
Molekulargewicht |
778 g/mol |
InChI |
InChI=1S/C40H78N2O10P/c1-8-10-12-14-16-17-18-19-20-21-23-27-37(43)48-33-36(34-51-53(46,47)50-32-31-42(5,6)7)52-38(44)28-24-26-30-40(29-25-22-15-13-11-9-2)41(45)39(3,4)35-49-40/h36H,8-35H2,1-7H3 |
InChI-Schlüssel |
ZYCXVLAIMUIENS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC |
Synonyme |
1-myristoyl-2-(6-(4,4-dimethyloxazolidine-N-oxyl)myristoyl)-3-phosphatidylcholine 6-DMPCSL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



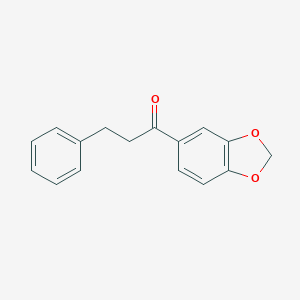
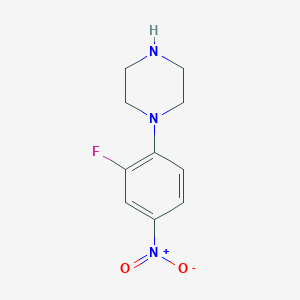
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
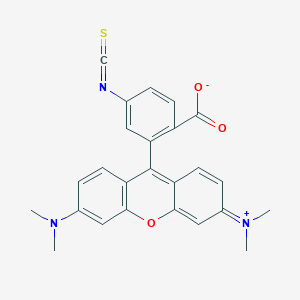
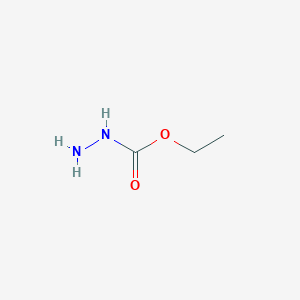
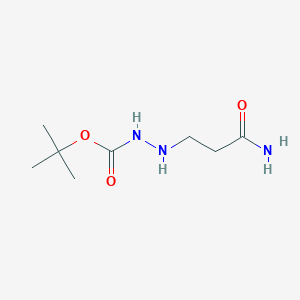
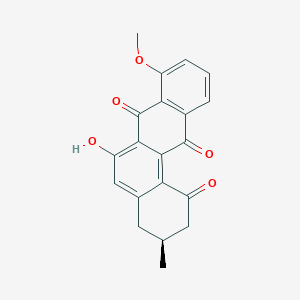
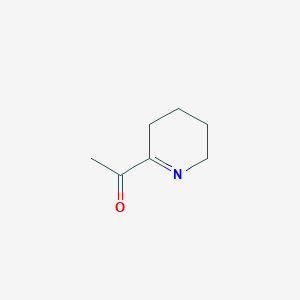
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)

